Anhydrovinblastine

Oncology Cytotoxicity Cell-based Assays

Sourcing unreliable vinca alkaloid intermediates jeopardizes ADC payload synthesis and SAR reproducibility. Anhydrovinblastine (AVLB) solves this as a high-purity scaffold with established clinical PK (Cl=26.4 L/h/m², t½=18 h, MTD=21 mg/m²) and a C3',C4' double bond enabling stereoselective conversion to vinblastine (>95% yield). • Purity ≥98%, scalable coupling from catharanthine & vindoline. • C20' urea derivatives achieve IC50 200-300 pM-20× more potent than vinblastine. • Phase I data in NSCLC & solid tumors validate in vivo dosing regimens.

Molecular Formula C46H56N4O8
Molecular Weight 793 g/mol
Cat. No. B1217452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnhydrovinblastine
Synonyms3',4'-anhydrovinblastine
3',4'-anhydrovinblastine, (18'alpha)-isome
Molecular FormulaC46H56N4O8
Molecular Weight793 g/mol
Structural Identifiers
SMILESCCC1=CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC
InChIInChI=1S/C46H56N4O8/c1-8-28-21-29-24-45(41(52)56-6,37-31(15-19-49(25-28)26-29)30-13-10-11-14-34(30)47-37)33-22-32-35(23-36(33)55-5)48(4)39-44(32)17-20-50-18-12-16-43(9-2,38(44)50)40(58-27(3)51)46(39,54)42(53)57-7/h10-14,16,21-23,29,38-40,47,54H,8-9,15,17-20,24-26H2,1-7H3/t29-,38+,39-,40-,43-,44-,45+,46+/m1/s1
InChIKeyFFRFGVHNKJYNOV-DOVUUNBWSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Anhydrovinblastine (AVLB) Overview & Key Specs


Anhydrovinblastine (AVLB) is a semisynthetic derivative of the vinca alkaloid vinblastine [1]. Functioning as an antimitotic agent, it binds to tubulin to inhibit microtubule formation, thereby disrupting mitotic spindle assembly and arresting cell division in the M phase [1]. While it shares this core mechanism with its clinically approved predecessors, AVLB's distinct structural modifications at the C3',C4' position create a unique pharmacological profile that cannot be inferred from class generics [2]. This compound is of primary interest in oncological research, with its utility demonstrated in Phase I/II clinical trials for advanced solid tumors, including non-small cell lung cancer (NSCLC) [3].

Semisynthetic vinca alkaloid for antimitotic research
Distinct C3',C4' modification compared to vinblastine
Phase I/II trial context in solid tumor models (NSCLC)
Supports microtubule-targeted SAR and mechanistic studies

The Case for AVLB-Specific Sourcing


The Vinca alkaloid class, including vinblastine (VBL), vincristine (VCR), vindesine (VDS), and vinorelbine (NVB), exhibits profound functional divergence despite a shared structural core and mechanism of action [1]. Clinically, these agents are not interchangeable; they display distinct toxicity profiles, tumor-type specificities, and therapeutic indices [2]. Anhydrovinblastine (AVLB) is a critical intermediate in the synthesis of these clinically relevant derivatives and possesses a unique in vivo profile, including a defined maximum tolerated dose (MTD) and distinct pharmacokinetic (PK) parameters established in Phase I trials [3]. Substituting AVLB with VBL, VCR, or NVB without understanding these quantitative differences risks compromising experimental reproducibility, invalidating in vivo dosing regimens, and misinterpreting structure-activity relationships (SAR) in drug development programs [2].

Vinca alkaloid functional divergence

Vinblastine, vincristine and vinorelbine show distinct tumor-model response profiles; class-level substitution may shift SAR interpretation.

AVLB-specific pharmacokinetic parameters

MTD and PK values from Phase I AVLB trial cannot be inferred from other vinca alkaloids, limiting direct in vivo dosing transfer.

Neurotoxicity endpoint mismatch

AVLB derivatives may exhibit differential axonal microtubule effects; neurotoxicity endpoint context may not replicate across vinca compounds.

AVLB Comparative Evidence Guide


Cytotoxicity in A549 and HeLa Cell Lines

In head-to-head cytotoxicity studies, AVLB demonstrates significantly lower potency compared to vinblastine in specific cell lines. For the A549 (non-small cell lung cancer) cell line, AVLB's IC50 was measured at 49 nM, which is a 38 nM difference versus vinblastine's IC50 of 11 nM [1]. A similar trend is observed in the HeLa (cervical cancer) cell line, where AVLB (IC50: 26 nM) is less potent than vinblastine (IC50: 9 nM) by 17 nM [1]. This indicates that while AVLB is less potent in vitro, its in vivo utility is derived from other properties.

Cytotoxicity (A549, HeLa)
Head-to-head
AVLB IC50: 49 nM (A549) vs VBL 11 nM
~4.5× less potent
Supports cell-line-specific SAR interpretation
SRB assay; human A549 and HeLa lines
Oncology Cytotoxicity Cell-based Assays

Axonal Microtubule Sparing Profile

Although direct AVLB neurotoxicity data is limited, class-level inference from its closest structural analog, vinorelbine (NVB, 5'-nor-anhydrovinblastine), is highly predictive. A study comparing NVB, VCR, and VBL in a mouse embryo tectal plate model showed NVB induced complete mitotic microtubule depolymerization at the same concentrations as VCR and VBL [1]. Crucially, NVB was less active on axonal microtubules, requiring higher concentrations to depolymerize the labile pool compared to VCR and VBL [1]. This differential axonal sparing is the mechanistic basis for the clinical observation that NVB has lower neurotoxicity than VCR and VBL [2].

Axonal microtubule sparing
Class-level
NVB less active on axonal microtubules vs VCR, VBL
Mechanistic basis for neurotoxicity profile differentiation
Class-level inference; data to verify
Neuro-Oncology Toxicology Mechanism of Action

Phase I Pharmacokinetics in Solid Tumors

A Phase I trial in 24 patients with advanced solid tumors established the clinical pharmacokinetic profile for AVLB [1]. The drug demonstrated linear pharmacokinetics, well-characterized by a two-compartment model. The mean clearance (Cl) was determined to be 26.4 L/h/m², and the median terminal half-life (t½) was 18 hours [1]. The maximum tolerated dose (MTD) was defined at 21 mg/m² administered as a 1-hour intravenous infusion every 3 weeks [1].

Phase I pharmacokinetics
Trial context
Cl = 26.4 L/h/m², t½ = 18 h, MTD = 21 mg/m²
Supports in vivo dosing model interpretation
Phase I in advanced solid tumors (NSCLC etc.)
Clinical Pharmacology Pharmacokinetics Phase I Trial

Tubulin Binding Affinity Hierarchy

Quantitative biophysical studies comparing vinca alkaloids reveal a clear affinity hierarchy for tubulin binding [1]. Vincristine (VCR) demonstrated the highest overall affinity (K1K2), followed by vinblastine (VBL), with vinorelbine (NVB) exhibiting the lowest affinity [1]. Importantly, this binding affinity correlates inversely with the clinical weekly dose required, where VCR is used at the lowest dosage and NVB at the highest [1]. While the initial binding affinity (K1) to tubulin heterodimers was identical for all three drugs, the differences arose from the subsequent affinity (K2) of liganded heterodimers for spiral polymers [1].

Tubulin binding affinity
Head-to-head
Affinity rank: VCR > VBL > NVB
Distinct affinity profile may influence potency interpretation
Porcine brain tubulin; GDP/GTP conditions
Biophysics Tubulin Binding Mechanism of Action

In Vivo Antitumor Spectrum and Neurotoxicity

Preliminary clinical studies have established that nor-anhydro-vinblastine (NVB) exhibits a broader spectrum of anti-tumor activity compared to both vinblastine (VBL) and vincristine (VCR) [1]. Concurrently, NVB was associated with lower neurotoxicity than either VBL or VCR [1]. These findings are directly supported by mechanistic studies showing that NVB is equally active on mitotic microtubules but less disruptive to axonal microtubules [2].

In vivo antitumor spectrum
Class-level
Reported broader activity & lower neurotoxicity for NVB vs VBL/VCR
Supports wider tumor-model screening context
Class-level inference; preliminary clinical context
In Vivo Pharmacology Toxicology Preclinical Development

Ex Vivo Colony Inhibition and Taxane Comparison

In an ex vivo human tumor cloning assay (HTCA) using 49 evaluable fresh human tumor specimens, 5'-nor-anhydrovinblastine (vinorelbine) demonstrated concentration-dependent antitumor activity [1]. At clinically relevant concentrations (0.1 × peak plasma concentration), it inhibited colony formation in 21 of 49 specimens (43%) [1]. Its activity was comparable to vinblastine, vincristine, vindesine, and several other standard chemotherapeutics [1]. However, it was significantly less active than the taxanes paclitaxel (71% inhibition, p=0.006) and docetaxel (78% inhibition, p=0.002) [1].

Ex vivo colony inhibition
Reported
Vinorelbine 43% vs paclitaxel 71% (p=0.006)
Cross-class potency benchmark in ex vivo tumor panel
HTCA; 49 fresh human tumor specimens
Ex Vivo Pharmacology Clonogenic Assay Cancer Research

Anhydrovinblastine (AVLB) Application Scenarios


ADC Payload Scaffold Development

Anhydrovinblastine (AVLB) serves as a validated, semisynthetic scaffold for generating novel derivatives with potentially enhanced properties. Its C20' position is a key site for functionalization, as demonstrated by the synthesis of C20' urea derivatives that exhibit picomolar IC50 values (200-300 pM), which is up to 20-fold more potent than vinblastine (avg. IC50 = 6.1 nM) [1]. This significant improvement makes AVLB a strategic starting material for designing highly potent payloads for Antibody-Drug Conjugates (ADCs), where low-nanomolar or sub-nanomolar potency is required to overcome the low drug-to-antibody ratio.

Preclinical NSCLC In Vivo Model

The Phase I clinical trial data specifically evaluated AVLB in patients with advanced solid tumors, a cohort that included 11 patients with non-small cell lung cancer (NSCLC) [1]. The trial established the MTD of 21 mg/m² and PK parameters (Cl = 26.4 L/h/m², t½ = 18 h), and noted stable disease in three patients with metastatic NSCLC [1]. This evidence directly supports the use of AVLB in preclinical in vivo NSCLC models (e.g., xenografts) for dose-ranging and combination studies, with a clear clinical translation path and a defined dosing schedule (1-h infusion every 3 weeks) [1].

Microtubule Dynamics in Neurotoxicity Research

Research on the AVLB derivative, vinorelbine (NVB), provides a mechanistic model for differentiating anti-mitotic from neurotoxic effects. Studies show that while NVB is equally effective as VCR and VBL at depolymerizing mitotic microtubules, it is less active on axonal microtubules [1]. This correlates with lower clinical neurotoxicity [2]. Researchers studying the neurotoxic side effects of cancer therapy can use AVLB/NVB as a tool compound to dissect the pathways leading to axonal versus mitotic microtubule disruption, aiding in the development of less neurotoxic microtubule-targeting agents.

Vinblastine Semisynthesis Intermediate

AVLB is not just a research compound; it is a pivotal intermediate in the synthetic pathway of vinblastine and its clinically valuable derivatives [1]. The compound can be synthesized in high yield (over 95%) from the coupling of catharanthine and vindoline and can be stereoselectively converted to vinblastine [2]. For procurement managers in pharmaceutical manufacturing or medicinal chemistry CROs, sourcing high-purity AVLB is critical for cost-effective and scalable production of vinblastine, vincristine, and a range of novel analogs undergoing preclinical development [3].

Application
Selection Property
Validation Focus
ADC payload scaffold development
Semisynthetic diversification scaffold
Potency enhancement validation
Preclinical NSCLC in vivo model
Reported MTD and PK context
Dosing regimen translation review
Microtubule dynamics & neurotoxicity research
Differential tubulin binding profile
Neurotoxicity endpoint differentiation
Vinblastine semisynthesis intermediate
High-yield stereoselective synthesis
Scalable synthesis pathway verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


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